molecular formula C21H18N2O3 B1316037 ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate CAS No. 229020-85-3

ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

Cat. No. B1316037
M. Wt: 346.4 g/mol
InChI Key: NBWZBIQORCXFEP-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate” is a complex organic compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(2-((1H-Indol-3-yl)methyl)-1H-Indol-3-yl)-2-oxoacetate and its derivatives have been explored for antimicrobial properties. For instance, a study by Prasad (2017) synthesized and characterized various substituted derivatives and assessed their antimicrobial activity, highlighting their potential in combating microbial infections (Prasad, 2017).

Synthetic Versatility in Organic Chemistry

The compound has notable applications in organic synthesis. Koz’minykh et al. (2006) demonstrated its use in regioselective reactions with aromatic amines, showcasing its versatility in the synthesis of complex organic compounds (Koz’minykh et al., 2006).

Novel Compound Synthesis

The synthesis of novel compounds using ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate as a precursor is an area of active research. Nassiri and Milani (2020) reported the synthesis of new compounds from reactions involving this molecule, demonstrating its role in creating new chemical entities with potential applications (Nassiri & Milani, 2020).

Antimicrobial and Anticancer Properties

Research by Muralikrishna et al. (2014) synthesized derivatives of this compound and evaluated their antimicrobial and anticancer properties, indicating its potential in pharmaceutical applications (Muralikrishna et al., 2014).

Lewis Acid Induced Decomposition Studies

Gioiello et al. (2011) studied the Lewis acid-induced decomposition of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a related compound, to understand reaction mechanisms and factors affecting product distribution, which is crucial for developing more efficient synthetic routes (Gioiello et al., 2011).

properties

IUPAC Name

ethyl 2-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWZBIQORCXFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 2
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 3
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 4
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
Reactant of Route 6
ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

Citations

For This Compound
2
Citations
C Zhang, KL Creech, WJ Zuercher, TM Willson - Scientific reports, 2019 - nature.com
Abstract Development of an efficient and scalable synthesis of 6-formylindolo[3,2-b]carbazole (FICZ), a naturally-occurring aryl hydrocarbon receptor (AhR) ligand, allowed its biological …
Number of citations: 14 www.nature.com
C Zhang, KL Creech, WJ Zuercher, TM Willson - bioRxiv, 2017 - biorxiv.org
An efficient and scalable synthesis of 6-formylindolo[3,2-b]carbazole (FICZ) has been developed to provide large quantities of this physiologically important ligand of the aryl …
Number of citations: 3 www.biorxiv.org

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